molecular formula C25H26NOP B127544 (S)-4-(tert-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole CAS No. 148461-16-9

(S)-4-(tert-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole

Cat. No.: B127544
CAS No.: 148461-16-9
M. Wt: 387.5 g/mol
InChI Key: DMOLTNKQLUAXPI-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-(tert-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole is a chiral oxazoline-derived ligand featuring a tert-butyl group at the 4-position and a 2-(diphenylphosphino)phenyl substituent at the 2-position of the dihydrooxazole ring. Its molecular formula is C25H26NOP, with a molecular weight of 387.45 g/mol (CAS 148461-16-9) . The compound is stored under inert atmospheres at -20°C due to its sensitivity to hydrolysis and oxidative degradation . It is widely utilized in asymmetric catalysis, particularly in transition-metal-catalyzed reactions, where its bidentate coordination (via the oxazoline nitrogen and phosphorus atom) enhances enantioselectivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(tert-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole typically involves the following steps:

    Formation of the Dihydrooxazole Ring: This can be achieved through the cyclization of an amino alcohol with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Diphenylphosphino Group: This step often involves the reaction of the dihydrooxazole intermediate with a diphenylphosphine reagent under inert atmosphere conditions.

    Addition of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(tert-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole can undergo various types of reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of phosphine oxides.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of various substituted oxazole derivatives.

Scientific Research Applications

(S)-4-(tert-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole has several applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric catalysis to produce enantiomerically pure compounds.

    Biology: Potential use in the synthesis of biologically active molecules.

    Medicine: May be involved in the development of pharmaceuticals through its role in asymmetric synthesis.

    Industry: Used in the production of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of (S)-4-(tert-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole typically involves its role as a ligand in catalytic cycles. It coordinates with metal centers to form active catalytic species that facilitate various chemical transformations. The molecular targets and pathways depend on the specific reactions and catalysts involved.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their differentiating features:

Compound Name Substituents/Modifications Key Properties/Applications Reference
(S)-t-BuPyOx <br/> (S)-4-(tert-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole Pyridinyl group replaces diphenylphosphino-phenyl Used in Pd-catalyzed conjugate additions; 64% overall yield via optimized synthesis .
(S)-(CF3)3-t-Bu-PHOX <br/> (S)-2-(2-(Bis(4-(trifluoromethyl)phenyl)phosphino)-5-(trifluoromethyl)phenyl)-4-(tert-butyl)-4,5-dihydrooxazole Trifluoromethyl groups on phenyl rings Enhanced electron-withdrawing effects improve catalytic activity in fluorinated systems .
(R)-4-(tert-Butyl)-2-(2-chloro-6-(diphenylphosphaneyl)phenyl)-4,5-dihydrooxazole Chloro substituent at 6-position of phenyl ring Altered steric profile for selective metal coordination; 97% purity .
(S)-4-Isopropyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole Isopropyl group replaces tert-butyl Reduced steric bulk for smaller catalytic pockets; 98% purity .
(S)-2-(8-(Diphenylphosphino)quinolin-2-yl)-4-phenyl-4,5-dihydrooxazole Quinoline backbone replaces phenyl Extended π-system for enhanced metal-ligand interactions .

Catalytic Performance

Compound Class Enantioselectivity (Example Reaction) Turnover Frequency (TOF) Key Advantages Limitations
Phosphino-Oxazolines <br/> (e.g., Target Compound) Up to 99% ee in Pd-catalyzed allylic alkylation Moderate (~100 h⁻¹) Strong σ-donation from phosphorus enhances metal coordination . Sensitive to moisture/oxygen .
Pyridine-Oxazolines <br/> (e.g., (S)-t-BuPyOx) 95% ee in asymmetric conjugate additions High (~500 h⁻¹) Scalable synthesis; robust under aerobic conditions . Limited to specific metal centers.
Fluorinated PHOX Ligands >99% ee in fluorinated substrate reactions Low (~50 h⁻¹) Compatibility with electron-deficient substrates . High cost of fluorinated reagents.

Biological Activity

(S)-4-(tert-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole, commonly referred to as (S)-t-Bu-PHOX, is a chiral ligand known for its significant role in asymmetric catalysis. This compound has garnered attention due to its unique structural properties and biological activities. This article explores its biological activity, including pharmacokinetics, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C25H26NOP
  • Molecular Weight : 387.45 g/mol
  • CAS Number : 148461-16-9
  • Melting Point : 111-116 °C
  • Solubility : Soluble in organic solvents such as chloroform.

Biological Activity Overview

(S)-t-Bu-PHOX exhibits several biological activities that make it a valuable compound in medicinal chemistry:

  • Enzyme Inhibition :
    • It has been identified as an inhibitor of various cytochrome P450 enzymes, specifically CYP2C19, CYP2C9, and CYP3A4. This inhibition can influence drug metabolism and efficacy in therapeutic settings .
  • Transport Properties :
    • The compound is characterized by high gastrointestinal absorption and is permeable to the blood-brain barrier (BBB), indicating potential central nervous system (CNS) effects . It is not a substrate for P-glycoprotein, which may enhance its bioavailability.
  • Ligand for Asymmetric Catalysis :
    • As a ligand in palladium-catalyzed reactions, (S)-t-Bu-PHOX facilitates enantioselective transformations, which are critical in synthesizing chiral pharmaceuticals . Its application in enantioselective Heck reactions demonstrates its utility in organic synthesis.

Pharmacokinetics

The pharmacokinetic profile of (S)-t-Bu-PHOX reveals important insights into its absorption, distribution, metabolism, and excretion (ADME):

  • Absorption : High gastrointestinal absorption suggests effective oral bioavailability.
  • Distribution : The ability to cross the BBB indicates potential CNS activity.
  • Metabolism : Inhibition of CYP enzymes suggests that co-administration with other drugs metabolized by these pathways may lead to drug-drug interactions.
  • Excretion : Further studies are needed to elucidate the excretion pathways of this compound.

Case Studies and Research Findings

Several studies have highlighted the biological activity of (S)-t-Bu-PHOX:

  • Asymmetric Synthesis :
    • In a study exploring its use as a ligand in asymmetric catalysis, (S)-t-Bu-PHOX was shown to enhance the enantioselectivity of palladium-catalyzed reactions significantly. The study reported yields exceeding 90% with enantiomeric excesses greater than 95% .
  • CYP Inhibition Studies :
    • Research examining the inhibitory effects on cytochrome P450 enzymes demonstrated that (S)-t-Bu-PHOX could significantly alter the metabolism of co-administered drugs, highlighting its potential as a modulator of pharmacokinetics in therapeutic applications .
  • Neuropharmacological Effects :
    • Preliminary studies suggest that due to its ability to cross the BBB, (S)-t-Bu-PHOX may exhibit neuroprotective effects or influence neurological disorders, warranting further investigation into its CNS-related activities .

Data Table: Biological Activity Summary

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits CYP2C19, CYP2C9, CYP3A4
Gastrointestinal AbsorptionHigh absorption rates
Blood-Brain Barrier PermeabilityYes
Asymmetric CatalysisEnhances enantioselectivity in palladium reactions
Neuropharmacological EffectsPotential CNS activity

Q & A

Basic Question: How can hydrolysis of (S)-4-(tert-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole be minimized during synthesis?

Methodological Answer:
Hydrolysis is a critical challenge due to the oxazoline ring's sensitivity to acidic or aqueous conditions. Key strategies include:

  • Activation Reagents : Use isobutyl chloroformate with N-methylmorpholine for amide bond formation, avoiding aggressive reagents like oxalyl chloride that promote over-acylation or hydrolysis .
  • Cyclization Optimization : Convert intermediates to stable sulfonate esters (e.g., mesyl or triflyl derivatives) before cyclization. Chloride intermediates (e.g., 11 ) show improved stability and slower hydrolysis rates .
  • Base Selection : Methoxide bases (e.g., NaOMe) are preferred over hydroxides (NaOH/KOH) to reduce hydrolysis during cyclization .
  • Purification : Avoid silica gel chromatography for final purification due to decomposition risks. Instead, use inert atmosphere storage at room temperature .

Table 1: Reaction Conditions for Cyclization

IntermediateReagentBaseYield (%)Hydrolysis Risk
MesylateMsCl, Et₃NNaOMe45Moderate
TriflateTf₂O, pyridineKOH32High
ChlorideSOCl₂NaOMe68Low

Advanced Question: Which computational methods best model the electronic structure of this ligand in asymmetric catalysis?

Methodological Answer:
Density Functional Theory (DFT) with dispersion corrections is essential for modeling non-covalent interactions (e.g., ligand-substrate π-stacking). Recommended protocols:

  • Functional Selection : Hybrid functionals like B3LYP with exact exchange (e.g., Becke’s 1993 parameterization) improve thermochemical accuracy for ligand design .
  • Dispersion Corrections : Use DFT-D3 with Becke-Johnson (BJ) damping to avoid repulsive forces at short distances and improve medium-range electron correlation .
  • Basis Sets : Def2-TZVP for geometry optimization and Def2-QZVP for single-point energy calculations .
  • Solvent Effects : Include SMD implicit solvation (e.g., 1,4-dioxane or THF) for catalytic reaction modeling .

Table 2: DFT Performance for Ligand-Substrate Interactions

MethodAvg. Error (kcal/mol)Intramolecular Dispersion Accuracy
B3LYP-D3(BJ)2.4High
PBE-D3(Zero)3.1Moderate
M06-2X2.8High

Basic Question: What characterization techniques confirm stereochemical integrity post-synthesis?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IA/IB column with hexane:IPA (90:10) to determine enantiomeric excess (>99% ee) .
  • NMR Spectroscopy : Analyze 31^{31}P NMR for phosphine coordination (δ ~ -5 ppm) and 1^{1}H NMR for oxazoline ring protons (δ 4.0–5.0 ppm, splitting patterns confirm stereochemistry) .
  • X-ray Crystallography : Resolve the C2-symmetric oxazoline ring and P-phenyl torsion angles to confirm (S)-configuration .

Advanced Question: How do steric and electronic properties of the tert-butyl group influence catalytic enantioselectivity?

Methodological Answer:
The tert-butyl group induces steric bulk and electron-donating effects:

  • Steric Effects : The bulky group restricts rotational freedom of the oxazoline ring, enforcing a rigid chiral pocket. This enhances enantioselectivity in Pd-catalyzed allylic alkylation (e.g., >90% ee) .

  • Electronic Effects : The electron-donating nature stabilizes transition states via C–H···O interactions in asymmetric Heck reactions. DFT studies show a 1.8 kcal/mol stabilization compared to isopropyl analogs .

  • Comparative Data :

    LigandSteric Bulk (ų)Enantioselectivity (% ee)
    (S)-t-BuPyOx12095
    (S)-iPr-PHOX9582

Basic Question: What are optimal storage conditions to prevent ligand degradation?

Methodological Answer:

  • Inert Atmosphere : Store under argon or nitrogen to prevent phosphine oxidation .
  • Temperature : Room temperature (20–25°C) in a desiccator; avoid refrigeration to prevent moisture condensation .
  • Container : Use amber glass vials with PTFE-lined caps to limit light and humidity exposure .

Advanced Question: How do dispersion forces in DFT impact ligand-substrate binding energy predictions?

Methodological Answer:
Dispersion corrections account for van der Waals interactions , critical for non-polar substrates:

  • BJ-Damping : Reduces repulsive errors at short distances (<2 Å) and improves binding energy accuracy by 15–20% compared to zero-damping .
  • Case Study : For Pd-catalyzed C–H activation, BJ-damped B3LYP predicts ΔG‡ within 1.2 kcal/mol of experimental values, while uncorrected methods deviate by >3 kcal/mol .

Properties

IUPAC Name

[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26NOP/c1-25(2,3)23-18-27-24(26-23)21-16-10-11-17-22(21)28(19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-17,23H,18H2,1-3H3/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOLTNKQLUAXPI-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26NOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433043
Record name (4S)-4-tert-Butyl-2-[2-(diphenylphosphanyl)phenyl]-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148461-16-9
Record name (S)-t-BuPHOX
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148461-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4S)-4-tert-Butyl-2-[2-(diphenylphosphanyl)phenyl]-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-4-(tert-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole
Reactant of Route 2
Reactant of Route 2
(S)-4-(tert-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole
Reactant of Route 3
Reactant of Route 3
(S)-4-(tert-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole
Reactant of Route 4
Reactant of Route 4
(S)-4-(tert-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole
Reactant of Route 5
Reactant of Route 5
(S)-4-(tert-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole
Reactant of Route 6
Reactant of Route 6
(S)-4-(tert-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.